molecular formula C13H12O6 B14368096 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde CAS No. 93078-79-6

3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde

Cat. No.: B14368096
CAS No.: 93078-79-6
M. Wt: 264.23 g/mol
InChI Key: GKDRESMNJRQGIF-UHFFFAOYSA-N
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Description

3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4,8-trimethoxybenzaldehyde with a suitable reagent to form the benzopyran ring. This reaction often requires the presence of a catalyst and specific reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring flavonoids. It may exhibit biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development and therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and fragrances. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups and aldehyde functionality may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzaldehyde
  • 3,4,8-Trimethoxy-2H-1-benzopyran-2-one
  • 5,7-Dimethoxy-2H-1-benzopyran-2-one

Comparison: Compared to similar compounds, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity. For example, while 3,4,5-trimethoxybenzaldehyde lacks the benzopyran ring, 3,4,8-trimethoxy-2H-1-benzopyran-2-one lacks the aldehyde group, making this compound a unique and versatile compound .

Properties

CAS No.

93078-79-6

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

3,4,8-trimethoxy-2-oxochromene-5-carbaldehyde

InChI

InChI=1S/C13H12O6/c1-16-8-5-4-7(6-14)9-10(8)19-13(15)12(18-3)11(9)17-2/h4-6H,1-3H3

InChI Key

GKDRESMNJRQGIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C(=C(C(=O)O2)OC)OC

Origin of Product

United States

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